(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

Researchers targeting BACE1 for Alzheimer's face a key limitation: common phenoxyacetic acid derivatives (e.g., MCPA) lack the 4-sulfamoyl group essential for hydrogen bonding to the catalytic Asp32/Asp228 dyad. (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid (CAS 91004-91-0) overcomes this with a crystallographically validated binding mode (PDB 2ZJN, 2.70 Å). • Elaborated BACE1 inhibitors achieve IC50 = 74 nM via amide coupling to aminobenzylpiperidine scaffolds. • 2-Methyl group fills hydrophobic sub-pocket; 4-sulfamoyl group forms critical H-bonds. • Also applicable as COX-2 inhibitor scaffold (des-methyl analog series IC50 0.06-0.09 μM). • Carboxylic acid handle enables facile conjugation to biotin/fluorophores for probe development.

Molecular Formula C9H11NO5S
Molecular Weight 245.25 g/mol
CAS No. 91004-91-0
Cat. No. B3166304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid
CAS91004-91-0
Molecular FormulaC9H11NO5S
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N)OCC(=O)O
InChIInChI=1S/C9H11NO5S/c1-6-4-7(16(10,13)14)2-3-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H2,10,13,14)
InChIKeyQXENFHVCZIWQDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid: Structural & Procurement Profile


(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid (CAS 91004-91-0) is a synthetic phenoxyacetic acid derivative bearing a 2-methyl group and a 4-sulfamoyl (-SO₂NH₂) substituent on the phenyl ring, with the acetic acid moiety linked via an ether oxygen . Its molecular formula is C₉H₁₁NO₅S and molecular weight is 245.25 g/mol . The compound serves primarily as a versatile carboxylic acid building block in medicinal chemistry, most notably as the acidic fragment in a crystallographically validated BACE1 (β-secretase 1) inhibitor series discovered through fragment-based tethering technology [1]. It is commercially available from multiple suppliers for research purposes, with purity specifications typically at or above 95% .

Fragment-based BACE1 inhibitor design with crystallographically validated binding mode
Requires simultaneous 2-methyl and 4-sulfamoyl substitution; no common analog possesses both
Supports scaffold elaboration via amide coupling; dual pKa yields zwitterionic character for assay compatibility

Why (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid Cannot Be Replaced by Generic Analogs


Generic substitution among phenoxyacetic acid derivatives fails because the simultaneous presence of the 2-methyl and 4-sulfamoyl groups on the phenyl ring creates a substitution pattern not replicated by any common in-class alternative . The widely used herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid, CAS 94-74-6) lacks the hydrogen-bonding sulfamoyl group, which is critical for engaging catalytic aspartate residues in protease targets such as BACE1 [1]. Conversely, (4-sulfamoylphenoxy)acetic acid (CAS 7383-14-4) lacks the 2-methyl group, resulting in lower lipophilicity and altered steric profile that impacts membrane permeability and binding pocket complementarity . The phenoxy ether oxygen, absent in (2-methyl-4-sulfamoyl-phenyl)-acetic acid analogs, provides conformational flexibility essential for optimal geometry in fragment-elaboration strategies [1]. These structural distinctions translate into quantifiable differences in target engagement, physicochemical properties, and downstream synthetic utility, making direct interchange scientifically unsound.

!
MCPA (CAS 94-74-6)
Lacks the sulfamoyl hydrogen-bond donor; critical aspartate engagement at BACE1 may not be reproduced.
!
Des-methyl analog (CAS 7383-14-4)
Absence of 2-methyl group reduces hydrophobic contact in the BACE1 sub-pocket; physicochemical profile may shift.
!
Phenylacetic acid analogs
Missing phenoxy ether oxygen removes conformational flexibility; elaborated geometry may not transfer.

(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid: Quantitative Evidence vs. Closest Analogs


Dual 2-Methyl/4-Sulfamoyl Substitution vs. Des-Methyl and MCPA

(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid is the only commercially available phenoxyacetic acid building block that combines a 2-methyl substituent (ortho to the ether oxygen) with a 4-sulfamoyl group (para). The closest analog, (4-sulfamoylphenoxy)acetic acid (CAS 7383-14-4, MW 231.23), lacks the 2-methyl group, resulting in an MW difference of +14.02 Da and a calculated logP increase of approximately +0.5 log units for the target compound . MCPA (2-methyl-4-chlorophenoxyacetic acid, CAS 94-74-6, MW 200.62) shares the 2-methyl pattern but replaces the sulfamoyl group with chlorine, losing all hydrogen-bond donor capacity from the -SO₂NH₂ moiety [1]. In the BACE1 co-crystal structure (PDB 2ZJN, 2.70 Å resolution), the sulfamoyl group of the elaborated inhibitor forms hydrogen bonds with the catalytic aspartate dyad (Asp32 and Asp228), an interaction geometrically impossible for the chloro substituent of MCPA [2].

Dual Substitution vs. Analogs
Cross-study comparable
ΔMW +14.02 vs. des-methyl; ΔHBD +1 vs. MCPA
Only building block combining 2-methyl lipophilicity with 4-sulfamoyl H-bond capacity
Class-level logP shift; experimental validation not available
Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

BACE1 Inhibitor Fragment Elaboration: Key Building Block for Potent Inhibition

The (2-methyl-4-sulfamoyl-phenoxy)-acetic acid fragment, when elaborated via amide coupling to an aminobenzylpiperidine (ABP) moiety, yielded a BACE1 inhibitor with an IC50 of 74 nM against human recombinant BACE1 in a FRET-based enzymatic assay [1]. The co-crystal structure (PDB 2ZJN) confirms that the sulfamoyl group of the phenoxyacetic acid fragment engages both catalytic aspartates (Asp32 and Asp228) through hydrogen bonds, while the 2-methyl group occupies a hydrophobic sub-pocket adjacent to the catalytic dyad [2]. In contrast, the des-methyl analog (employing the (4-sulfamoylphenoxy)acetyl fragment, PDB 2ZJM) shows an altered binding pose that reduces hydrophobic complementarity in this sub-pocket, consistent with the established SAR that 2-alkyl substitution on the phenoxy ring enhances BACE1 affinity [3]. The fragment-to-lead efficiency of this building block is evidenced by the 74 nM potency achieved through a single amide bond formation from the free acid [1].

BACE1 Inhibitor Elaboration
Cross-study comparable
Elaborated inhibitor IC50 74 nM; PDB 2ZJN 2.70 Å
Supports fragment-to-lead pathway-study fit; sulfamoyl-Asp dyad interaction confirmed
FRET assay, 60 min incubation; des-methyl analog IC50 not publicly disclosed
Alzheimer's Disease BACE1 Inhibition Fragment-Based Drug Discovery

COX-2 Inhibition: 2-Methyl vs. Des-Methyl Scaffold

The des-methyl analog scaffold, (4-sulfamoylphenoxy)acetic acid (CAS 7383-14-4), when elaborated into hydrazone derivatives, yields selective COX-2 inhibitors with IC50 values in the range of 0.06–0.09 μM, accompanied by in vivo anti-inflammatory efficacy without gastric ulcerogenicity . The 2-methyl substituent present in the target compound (CAS 91004-91-0) is projected, based on established phenoxyacetic acid COX-2 SAR, to enhance lipophilicity (calculated logP increase of approximately +0.5), which may improve membrane permeability and cellular potency . In structurally related phenoxyacetic acid COX-2 inhibitor series, para-sulfamoyl or para-methylsulfonyl substitution on the phenoxy ring is essential for COX-2 selectivity, while ortho-substituents (such as 2-methyl) modulate pharmacokinetic properties without abolishing COX-2 affinity . No direct COX-2 IC50 data for the free acid (CAS 91004-91-0) itself have been published; the evidence here is class-level inference from the elaborated des-methyl series.

COX-2 Inhibition Context
Class-level inference
Des-methyl series IC50 0.06–0.09 μM; no direct data for target free acid
Reported scaffold context; 2-methyl may modulate permeability without disrupting pharmacophore
Data to verify; class-level SAR projection only
COX-2 Inhibition Anti-inflammatory Phenoxyacetic Acid SAR

Physicochemical Differentiation vs. Closest Analogs

The target compound (MW 245.25, formula C₉H₁₁NO₅S) possesses both a carboxylic acid (predicted pKa ~3.0–4.0) and a primary sulfonamide (predicted pKa ~9.5–10.5), yielding a zwitterionic character at physiological pH that is shared with (4-sulfamoylphenoxy)acetic acid but absent in MCPA . The 2-methyl group contributes an additional +14 Da in molecular weight and increases calculated logP by approximately +0.5 log units compared to the des-methyl analog . Water solubility data from ADMET Predictor simulations for related phenoxyacetic acids indicate that the 2-methyl substitution reduces aqueous solubility by approximately 0.3–0.5 log units relative to the unsubstituted analog [1]. These differences, while modest individually, collectively influence both formulation behavior and passive membrane permeability in cell-based assays.

Physicochemical Differentiation
Class-level inference
Predicted logP ~1.0–1.5; zwitterionic at physiological pH
Intermediate lipophilicity profile may support cellular assay development
ADMET Predictor estimates; experimental solubility not reported
Physicochemical Properties Drug-likeness ADME Prediction

Commercial Availability: Supplier Comparison for Procurement

The compound is commercially available from multiple suppliers with documented purity specifications. Biosynth (distributed via CymitQuimica) offers the compound at a minimum purity of 95% . BIOFOUNT lists the product at a reference price of 2,598 CNY for 500 mg [1]. Santa Cruz Biotechnology carries the compound under catalog number sc-308368 . In comparison, the des-methyl analog (4-sulfamoylphenoxy)acetic acid, CAS 7383-14-4, is more widely stocked (e.g., Sigma-Aldrich, Alfa Chemistry) and typically priced lower due to higher demand and established synthetic routes . The target compound's more limited supplier network reflects its specialized dual-substitution pattern, which requires a distinct synthetic route starting from 2-methyl-4-sulfamoyl-phenol rather than the simpler 4-hydroxybenzenesulfonamide used for the des-methyl analog .

Commercial Availability
Supporting evidence
≥3 suppliers; purity min. 95%; reference price ~2,598 CNY/500mg
Narrower supplier base vs. des-methyl analog; sourcing effort supports structural differentiation
Pricing and availability subject to change
Chemical Procurement Building Block Sourcing Vendor Comparison

(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid: Recommended Application Scenarios


Fragment-Based BACE1 Inhibitor Discovery and Lead Optimization

The compound is the optimal carboxylic acid building block for constructing BACE1 inhibitors where the phenoxyacetic acid fragment engages the catalytic aspartate dyad. The 2-methyl group fills a hydrophobic sub-pocket adjacent to Asp32/Asp228, while the 4-sulfamoyl group forms critical hydrogen bonds confirmed by X-ray crystallography (PDB 2ZJN at 2.70 Å) [1]. Researchers can employ standard amide coupling to elaborate this fragment with diverse amine-containing moieties (e.g., aminobenzylpiperidine scaffolds), achieving potent BACE1 inhibition — the published elaborated inhibitor reaches IC50 = 74 nM [2]. This application is not achievable with MCPA (lacks sulfamoyl H-bond capacity) or the des-methyl analog (reduced hydrophobic contact).

COX-2 Selective Inhibitor Scaffold with Tunable Properties

For medicinal chemistry programs targeting COX-2 selective inhibition, this building block offers a scaffold where the 4-sulfamoyl group provides the essential COX-2 pharmacophore (as demonstrated by the des-methyl analog series with IC50 0.06–0.09 μM ), while the 2-methyl group serves as a modular handle for fine-tuning lipophilicity and membrane permeability. The predicted logP increase of ~+0.5 relative to the des-methyl analog can improve cellular penetration without introducing the metabolic liability of a chloro substituent (as in MCPA) [3]. This makes it preferred when parallel SAR exploration of ortho-substituent effects is desired within a sulfamoyl-containing phenoxyacetic acid series.

Chemical Biology Tool Synthesis for Target Engagement

The carboxylic acid functionality enables straightforward conjugation to biotin, fluorescent reporters, or photoaffinity labels via amide or ester linkages, while the sulfamoyl and 2-methyl groups maintain target recognition. The crystallographically validated binding mode at BACE1 (PDB 2ZJN) provides a structural rationale for designing probe molecules that preserve key interactions [1]. The compound's intermediate lipophilicity (predicted logP ~1.0–1.5) and zwitterionic character at physiological pH support aqueous compatibility in biochemical assay conditions, advantageous relative to more lipophilic phenoxyacetic acid probes [3].

Application
Selection Property
Validation Focus
Fragment-based BACE1 inhibitor studies
Crystallographically validated aspartate-dyad engagement
Recombinant BACE1 FRET assay; PDB 2ZJN binding-mode review
COX-2 selective inhibitor scaffold exploration
Sulfamoyl pharmacophore with tunable ortho-substituent
COX-2 enzyme inhibition assay; permeability model comparison
Chemical biology probe synthesis
Carboxylic acid handle for conjugation; retained target recognition
Target engagement assays; biochemical solubility context

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